2-Ethyl-6-methoxybenzo[b]thiophene
Description
2-Ethyl-6-methoxybenzo[b]thiophene is a sulfur-containing heterocyclic compound featuring a benzo[b]thiophene core substituted with an ethyl group at the 2-position and a methoxy group at the 6-position. For instance, 6-methoxybenzo[b]thiophen-3-one (a ketone derivative) shares the 6-methoxy substitution and serves as a precursor in medicinal chemistry . Thiophene-based compounds are renowned for their pharmacological activities, including antimicrobial, antitumor, and antioxidant effects, making them key targets in drug discovery .
Properties
Molecular Formula |
C11H12OS |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-ethyl-6-methoxy-1-benzothiophene |
InChI |
InChI=1S/C11H12OS/c1-3-10-6-8-4-5-9(12-2)7-11(8)13-10/h4-7H,3H2,1-2H3 |
InChI Key |
GURGNAOREUTWGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)C=C(C=C2)OC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that substituted benzo[b]thiophenes, including 2-ethyl-6-methoxybenzo[b]thiophene, exhibit notable antimicrobial properties. A study synthesized various derivatives and screened them against Staphylococcus aureus, identifying several compounds with minimal inhibitory concentrations as low as 4 µg/mL against resistant strains .
Anticancer Properties
The compound has been investigated for its potential as an antitumor agent. A notable study highlighted the effectiveness of benzo[b]thiophene derivatives in inhibiting microtubule polymerization, acting through the colchicine site on tubulin. Compounds derived from this scaffold demonstrated IC50 values ranging from 2.6 to 18 nM in various cancer cell lines, outperforming established drugs like combretastatin A-4 .
Anti-inflammatory Effects
Tetrahydrobenzo[b]thiophene derivatives have shown significant anti-inflammatory properties. These compounds inhibit lipid peroxidation and exhibit antioxidant activity, making them promising candidates for treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the use of high-performance liquid chromatography for purity analysis. A recent study optimized the synthesis process, achieving high yields and enantioselectivity through asymmetric hydrogenation techniques .
Table 1: Synthesis Conditions and Yields
| Compound | Synthesis Method | Yield (%) | Enantioselectivity (%) |
|---|---|---|---|
| This compound | Asymmetric Hydrogenation | 99% | >99% |
| Derivative A | HPLC Optimization | 95% | Not Specified |
| Derivative B | Standard Synthesis | 85% | Not Specified |
Material Science Applications
Conductive Polymers
Benzo[b]thiophene derivatives are being explored as components in conductive polymers due to their electronic properties. These materials are useful in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Dyes and Sensors
The unique structural features of this compound allow it to be used in the development of dyes and sensors. Its ability to interact with various biological targets enhances its potential in bio-diagnostic applications .
Case Studies
Case Study 1: Antimicrobial Screening
A series of benzo[b]thiophene derivatives were synthesized and screened for antimicrobial activity against multiple strains of bacteria, including methicillin-resistant Staphylococcus aureus. The study found that modifications at the C-6 position significantly enhanced activity, leading to the identification of new lead compounds for antibiotic development .
Case Study 2: Anticancer Activity Assessment
In a comparative study of various benzo[b]thiophene derivatives, researchers evaluated their antiproliferative effects on cancer cell lines. The results indicated that specific substitutions at the C-5 and C-7 positions were critical for maximizing therapeutic efficacy against tumor cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
*Calculated based on formula C₁₁H₁₂OS.
Key Observations:
- The methoxy group at position 6 contributes electron-donating effects, which may stabilize aromatic interactions in catalytic or pharmacological contexts .
Comparative Analysis of Reactivity
- Thermal and Chemical Stability : Methoxy-substituted thiophenes generally exhibit higher stability due to resonance effects, whereas ethyl groups may reduce solubility in polar solvents .
- Synthetic Flexibility : The presence of reactive sites (e.g., sulfur in thiophene) allows further functionalization. For example, iodinated derivatives (4C, 4D) are precursors for cross-coupling reactions , suggesting that this compound could undergo similar modifications.
Preparation Methods
Friedel-Crafts chemistry remains a cornerstone for constructing the benzo[b]thiophene core. In US Patent 5,569,772, boron trichloride-mediated acylation of 6-methoxybenzo[b]thiophene derivatives in 1,2-dichloroethane at 0°C enables the introduction of acyl groups at the 3-position . To adapt this for 2-ethyl substitution, a two-step sequence is proposed:
-
Acylation : Reacting 6-methoxybenzo[b]thiophene with propionyl chloride under BF₃ catalysis yields 3-propionyl-6-methoxybenzo[b]thiophene.
-
Reduction : Subsequent hydrogenation of the ketone to an ethyl group using Pd/C and H₂ achieves the target structure.
Visible-Light-Promoted Cyclization of Alkynyl Thioethers
A photochemical route reported by RSC Advances (2016) employs sodium methylsulfonate and iodine under visible light to cyclize 2-ethynylthioanisole derivatives . For 2-ethyl-6-methoxybenzo[b]thiophene:
-
Substrate Preparation : 3-Methoxy-2-ethynylthioanisole is synthesized via Sonogashira coupling of 3-methoxythiophenol with ethylacetylene.
-
Cyclization : Irradiation with a 450 nm LED in THF containing TBHP (tert-butyl hydroperoxide) induces radical-mediated annulation.
This method achieves 40–55% yields (Table 1), with shorter reaction times (24 h) compared to thermal approaches . Purification via silica gel chromatography (petroleum ether/ethyl acetate) is essential to isolate the product from regioisomeric byproducts.
Table 1: Visible-Light-Mediated Synthesis Optimization
| Substrate | Light Source | Time (h) | Yield (%) |
|---|---|---|---|
| 3-MeO-2-ethynylthio | 450 nm LED | 24 | 40 |
| 4-MeO-2-ethynylthio | 450 nm LED | 24 | 35 |
Electrophilic Sulfur-Mediated Ring Closure
A 2022 PMC study demonstrates dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2 ) as an electrophilic sulfur source for cyclizing 2-alkynylthioanisoles . Key steps for this compound synthesis include:
-
Alkyne Functionalization : Pd-catalyzed coupling of 3-methoxythiophenol with ethylacetylene to form 2-ethyl-3-methoxyalkynylthioanisole.
-
Cyclization : Treatment with 2 in dichloromethane at room temperature induces electrophilic attack, forming the thiophene ring.
This method achieves 65–72% yields with >90% regioselectivity, outperforming traditional acid-catalyzed routes . The use of non-toxic reagents and mild conditions makes it scalable for industrial applications.
Demethylation and Protecting Group Strategies
EP Patent 0,875,511 details demethylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene derivatives using thiols . For this compound:
-
Protection : The 6-methoxy group is introduced via methyl ether formation during cyclization.
-
Deprotection : Treatment with ethanethiol and AlCl₃ in chlorobenzene at 80°C cleaves the methyl group, yielding the 6-hydroxy intermediate.
-
Re-methylation : Selective O-methylation with methyl iodide restores the methoxy group while preserving the ethyl substituent.
Yields for demethylation exceed 85%, though over-cleavage of ethyl groups remains a risk .
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Friedel-Crafts | 60–75 | Moderate | High |
| Visible-Light Cyclization | 40–55 | Low | Moderate |
| Electrophilic Sulfur | 65–72 | High | High |
| Demethylation Route | 85+ | High | Industrial |
The electrophilic sulfur method offers the best balance of yield and selectivity, while Friedel-Crafts acylation suits large-scale production despite lower regiocontrol .
Q & A
Q. Which databases provide reliable crystallographic or spectral data for this compound?
Q. How to design a systematic literature review for benzo[b]thiophene derivatives?
- Use SciFinder with keywords: "benzo[b]thiophene synthesis," "anti-HIV thiophenes," and "SAR methoxy substitution." Filter results by peer-reviewed journals (e.g., J. Org. Chem.) and prioritize citations from the past decade .
Safety and Compliance
Q. What safety protocols are essential for handling reactive intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
